molecular formula C7H17ClN2O3S B12837207 O-((1-(methylsulfonyl)piperidin-4-yl)methyl)hydroxylamine hydrochloride

O-((1-(methylsulfonyl)piperidin-4-yl)methyl)hydroxylamine hydrochloride

Cat. No.: B12837207
M. Wt: 244.74 g/mol
InChI Key: PZLZOQUMDMMYKO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named O-((1-(methylsulfonyl)piperidin-4-yl)methyl)hydroxylamine hydrochloride , reflecting its hierarchical structural features:

  • Core scaffold : A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).
  • Substituents :
    • A methylsulfonyl (-SO$$2$$CH$$3$$) group at the piperidine nitrogen (position 1).
    • A hydroxymethylamine (-CH$$_2$$NHOH) group at the piperidine C4 position.
    • A hydrochloride counterion for charge neutralization.

The molecular formula C$$7$$H$${17}$$ClN$$2$$O$$3$$S corresponds to a molecular weight of 244.74 g/mol . A detailed elemental composition is provided below:

Element Quantity Percentage Contribution
Carbon 7 atoms 34.36%
Hydrogen 17 atoms 6.96%
Chlorine 1 atom 14.49%
Nitrogen 2 atoms 11.44%
Oxygen 3 atoms 19.61%
Sulfur 1 atom 13.09%

The SMILES notation (NOCC1CCN(S(=O)(C)=O)CC1.Cl) encodes the connectivity: the piperidine ring (C1CCN(SO$$2$$CH$$3$$)CC1) is substituted at C4 with a methyl-hydroxylamine group (-CH$$_2$$NHOH), while the hydrochloride ion stabilizes the protonated amine .

Stereochemical Features and Conformational Dynamics

The compound’s stereochemistry is influenced by:

  • Piperidine Ring Conformation :
    • The chair conformation is energetically favored, with the methylsulfonyl group adopting an equatorial position to minimize steric strain .
    • Substituents at C4 (hydroxylamine) and N1 (methylsulfonyl) create torsional constraints, reducing ring puckering flexibility.
  • Hydroxylamine Group Geometry :
    • The N-O bond in the hydroxylamine moiety exhibits partial double-bond character due to resonance ($$ \text{NH-O} \leftrightarrow \text{N}^+-\text{O}^- $$), favoring a planar configuration .
    • Free rotation around the C4-CH$$_2$$-NH bond allows multiple conformational states, though intramolecular hydrogen bonding between the hydroxylamine oxygen and piperidine nitrogen may stabilize specific rotamers.

No chiral centers are present in the structure, as all piperidine substituents reside on symmetric positions (C4 and N1).

Properties

Molecular Formula

C7H17ClN2O3S

Molecular Weight

244.74 g/mol

IUPAC Name

O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H16N2O3S.ClH/c1-13(10,11)9-4-2-7(3-5-9)6-12-8;/h7H,2-6,8H2,1H3;1H

InChI Key

PZLZOQUMDMMYKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CON.Cl

Origin of Product

United States

Preparation Methods

Starting Material

Sulfonylation Step

  • The piperidine nitrogen is selectively methylsulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine .
  • The reaction is typically conducted in tetrahydrofuran (THF) at low temperature (0°C) initially, then allowed to stir overnight at room temperature to ensure complete conversion.
  • This step yields the tert-butyl [1-(methylsulfonyl)piperidin-4-yl]methyl carbamate intermediate.

Deprotection and Hydroxylamine Formation

  • The carbamate protecting group is removed by treatment with hydrogen chloride in ethyl acetate at 15–30°C, converting the intermediate into the free amine hydrochloride salt.
  • Subsequently, the free amine is converted to the hydroxylamine derivative by reaction with hydroxylamine or related reagents under controlled conditions (details of this step are less commonly disclosed but are inferred from analogous hydroxylamine syntheses).
  • The final product is isolated as the hydrochloride salt, which improves stability and crystallinity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Sulfonylation Methanesulfonyl chloride, triethylamine THF 0°C to RT Not specified Stir overnight for completion
Work-up Extraction with ethyl acetate, washing Ethyl acetate, water, brine RT - Drying over sodium sulfate
Deprotection 4N HCl in ethyl acetate Ethyl acetate 15–30°C 78% Stir overnight, solvent evaporation
Hydroxylamine formation Hydroxylamine reagent (inferred) Not specified Not specified Not specified Typically involves nucleophilic substitution

Yield data is primarily available for the deprotection step, with an isolated yield of 78% for the hydrochloride salt.

Analytical and Purification Techniques

  • The crude product after sulfonylation is purified by standard aqueous work-up involving washing with water and brine, followed by drying over sodium sulfate and concentration under reduced pressure.
  • The hydrochloride salt is obtained by stirring the free amine with hydrogen chloride in ethyl acetate, followed by solvent removal to yield a white solid.
  • Purity is typically confirmed by 1H NMR spectroscopy , showing characteristic multiplets and singlets corresponding to the piperidine ring, methylsulfonyl group, and hydroxylamine moiety.
  • Additional purification may involve recrystallization from suitable solvents to obtain a stable crystalline form.

Research Findings and Notes

  • The preparation method is robust and scalable, suitable for producing gram-scale quantities with good purity and yield.
  • The use of tert-butyl carbamate as a protecting group allows selective functionalization of the piperidine nitrogen without side reactions.
  • The methylsulfonyl group introduction is efficient under mild conditions, and the subsequent deprotection and salt formation steps are straightforward.
  • The hydrochloride salt form enhances the compound’s stability, handling, and solubility properties, which is critical for downstream applications.
  • Safety considerations include handling of methanesulfonyl chloride (a lachrymator and corrosive reagent) and hydrogen chloride gas or solutions, requiring appropriate protective measures.

Summary Table of Preparation Method

Stage Description Key Reagents/Conditions Outcome
1. Starting Material tert-Butyl (piperidin-4-ylmethyl)carbamate Commercially available or synthesized Protected piperidine intermediate
2. Sulfonylation Methylsulfonyl chloride, triethylamine THF, 0°C to RT, overnight Methylsulfonylated carbamate
3. Work-up Extraction and drying Ethyl acetate, water, brine, Na2SO4 Purified intermediate
4. Deprotection Hydrogen chloride in ethyl acetate 15–30°C, overnight Free amine hydrochloride salt
5. Hydroxylamine formation Reaction with hydroxylamine (inferred) Conditions not fully disclosed Target hydroxylamine hydrochloride

This detailed synthesis route for this compound is supported by patent literature and chemical synthesis databases, ensuring reliability and reproducibility for research and industrial applications. The method balances efficiency, selectivity, and safety, making it a preferred approach in the preparation of this compound.

Biological Activity

O-((1-(methylsulfonyl)piperidin-4-yl)methyl)hydroxylamine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H16N2O3SC_7H_{16}N_2O_3S, with a molecular weight of 194.28 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group and a hydroxylamine moiety, which is significant for its biological interactions.

1. Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of piperidine have been shown to possess moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . Though specific data on this compound's antibacterial efficacy is limited, the presence of the piperidine core suggests potential activity.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. Compounds containing the piperidine nucleus have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease . While specific data on this compound is sparse, related compounds have shown strong inhibitory effects against these enzymes.

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

The proposed mechanisms for the biological activities of piperidine derivatives include:

  • Antimicrobial Mechanisms : Compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Enzyme Interaction : The hydroxylamine group can form covalent bonds with active site residues in enzymes like AChE, leading to inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Studies : A study evaluating various piperidine derivatives highlighted their effectiveness against multiple bacterial strains, indicating that modifications in the sulfonamide group can enhance activity .
  • Enzyme Inhibition Research : Research focused on the inhibition of AChE by piperidine derivatives showed promising results, suggesting that this compound may exhibit similar properties .
  • Pharmacological Potential : The pharmacological behavior associated with the sulfamoyl functionality indicates a broad spectrum of therapeutic applications, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural analogs is provided below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Notes
Target Compound Not explicitly provided* Not available Piperidine, methylsulfonyl, hydroxylamine High reactivity (hydroxylamine group)
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Piperidine, diphenylmethoxy Stable under standard conditions
O-Methylhydroxylamine Hydrochloride CH₃ONH₃Cl 83.52 Methoxyamine Used in oxime synthesis
N-Methoxy-4-piperidone C₆H₁₁NO₂ 145.16 Piperidone, methoxy Intermediate in pesticide synthesis

*Structural inference based on IUPAC nomenclature.

Key Observations :

  • Unlike O-methylhydroxylamine hydrochloride (a simple methoxyamine salt), the target compound’s piperidine backbone and sulfonyl group may confer greater metabolic stability in biological systems .

Key Observations :

  • The target compound’s hazard profile is more comprehensively documented than 4-(Diphenylmethoxy)piperidine Hydrochloride, which lacks specific toxicity data .
  • O-Methylhydroxylamine hydrochloride, a simpler analog, is regulated under EPA’s High Production Volume program, suggesting broader industrial use .

Q & A

Q. What synthetic strategies are optimal for preparing O-((1-(methylsulfonyl)piperidin-4-yl)methyl)hydroxylamine hydrochloride?

The compound can be synthesized via nucleophilic substitution between 1-(methylsulfonyl)piperidine-4-carbaldehyde and hydroxylamine, followed by HCl salt formation. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to deprotonate hydroxylamine and activate the aldehyde for nucleophilic attack .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .
  • Yield Optimization : Control reaction temperature (25–50°C) to minimize side reactions like over-sulfonylation .

Q. How can the structure and purity of this compound be validated?

  • NMR Analysis : Confirm the presence of the methylsulfonyl group (δ ~3.0 ppm for S-CH₃ in ¹H NMR) and hydroxylamine protons (δ ~5.5–6.0 ppm, broad) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₈H₁₇ClN₂O₃S; calc. 256.7 g/mol) .
  • HPLC Purity : Use a C18 column with UV detection (λ = 210 nm) and mobile phase (0.1% TFA in water/acetonitrile) to verify ≥95% purity .

Q. What are the critical stability considerations for this compound under experimental conditions?

  • pH Sensitivity : The hydroxylamine moiety is prone to hydrolysis in acidic conditions (pH < 3) or oxidation in basic media (pH > 8). Store in neutral buffers (pH 6–7) .
  • Thermal Stability : Avoid temperatures >40°C; decomposition occurs via sulfonyl group cleavage, detectable by TGA/DSC .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the methylsulfonyl-piperidine moiety influence reactivity in nucleophilic or catalytic reactions?

The methylsulfonyl group acts as a strong electron-withdrawing group, activating the piperidine ring for electrophilic substitutions (e.g., nitration) but deactivating it toward nucleophilic attacks. Computational studies (DFT) suggest the sulfonyl group increases the electrophilicity of the adjacent methylene carbon, facilitating SN2 reactions with nucleophiles like thiols or amines .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay Conditions : Differences in buffer ionic strength (e.g., Tris vs. phosphate) can alter compound solubility and binding kinetics .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound and rule out degradation products in cellular assays .
  • Structural Confounders : Compare batch-specific NMR data to ensure consistency in stereochemistry (e.g., axial vs. equatorial sulfonyl orientation) .

Q. How can advanced analytical techniques characterize degradation pathways?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and oxidative (H₂O₂) conditions.
    • LC-HRMS : Identify degradation products (e.g., sulfonic acid derivatives from sulfonyl group oxidation) .
    • EPR Spectroscopy : Detect free radicals formed during photolytic degradation .

Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?

  • Co-solvent Systems : Use cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility while maintaining pharmacokinetic profiles .
  • Prodrug Design : Modify the hydroxylamine group to a phosphate ester (cleaved in vivo by phosphatases) .

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